Cabraleadiol

概要

説明

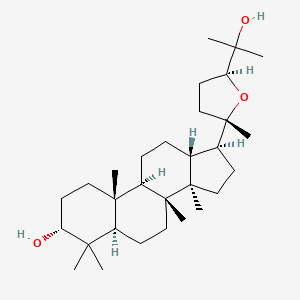

Cabraleadiol is a triterpenoid compound isolated from the plant Cabralea canjerana, which belongs to the Meliaceae family. This compound has garnered attention due to its diverse biological activities, including antimycobacterial and cytotoxic properties . This compound has a molecular formula of C30H52O3 and a molecular weight of 460.74 g/mol .

準備方法

Synthetic Routes and Reaction Conditions: Cabraleadiol can be synthesized through chemical reactions involving triterpenoids. One common method involves the reaction of South American neem diols with acetic anhydride to produce this compound 3-acetate . The reaction conditions typically include the use of organic solvents such as dichloromethane and controlled temperatures ranging from 158-160°C .

Industrial Production Methods: The extraction process involves the use of solvents like methanol and ethanol to isolate the compound from plant material .

化学反応の分析

Types of Reactions: Cabraleadiol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activities or to create derivatives for further study .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include acetic anhydride for acetylation, and oxidizing agents for oxidation reactions . The reaction conditions often involve controlled temperatures and the use of organic solvents to facilitate the reactions .

Major Products Formed: The major products formed from the reactions of this compound include its acetylated derivative, this compound 3-acetate, and other oxidized forms . These derivatives are studied for their enhanced biological activities and potential therapeutic applications .

科学的研究の応用

Inhibition of Photosynthesis

Mechanism of Action

Cabraleadiol has been studied for its inhibitory effects on photosynthetic processes. Research indicates that it acts as an inhibitor of the light reactions in photosynthesis by affecting ATP synthesis and electron transport rates in chloroplasts. Specifically, this compound disrupts the flow of electrons between the oxygen-evolving complex and photosystem II, leading to a decrease in overall photosynthetic efficiency. This was demonstrated using polarographic techniques and fluorescence induction curves of chlorophyll a .

Key Findings

- ATP Synthesis Inhibition : this compound significantly inhibits ATP synthesis in isolated spinach chloroplasts, with control values set at 100% for comparison .

- Electron Transport Rates : The compound shows a marked reduction in electron transport rates under basal, phosphorylating, and uncoupled conditions .

Antimicrobial Properties

This compound exhibits promising antimicrobial activity against various pathogens. Its mechanism includes disrupting microbial cell membranes and inhibiting essential metabolic processes.

Research Insights

- Antibacterial Effects : Studies have shown that this compound can inhibit the growth of certain bacteria, making it a candidate for developing new antimicrobial agents .

- Antifungal Activity : The compound has also demonstrated efficacy against filamentous fungi, suggesting its potential role in treating fungal infections .

Cancer Therapeutics

This compound's potential as an anticancer agent has been explored, particularly regarding its ability to induce apoptosis and cell cycle arrest.

Mechanistic Studies

- Cell Cycle Arrest : Research indicates that this compound can induce G2/M phase arrest in cancer cells, which is crucial for halting tumor progression .

- Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in various cancer cell lines, including breast cancer cells .

Comprehensive Data Table

Case Studies

-

Photosynthesis Inhibition Study

A study conducted at the Universidade Federal de São Carlos examined the effects of this compound on spinach chloroplasts. The results indicated significant inhibition of both ATP synthesis and electron transport rates, establishing this compound as a potent inhibitor of photosynthetic activity . -

Antimicrobial Activity Evaluation

Research published in Natural Compounds with Antimicrobial and Antiviral Effect highlighted this compound's effectiveness against specific bacterial strains. The study provided insights into its potential as a natural antimicrobial agent . -

Cancer Cell Study

A mechanistic study published in PMC reported this compound's ability to induce apoptosis in Bcap37 breast cancer cells through mitochondrial pathways. This positions this compound as a candidate for further development in cancer therapeutics .

作用機序

The mechanism of action of Cabraleadiol involves its interaction with various molecular targets. It inhibits photosystem II by inducing the appearance of a small G band, which is related to the decreased plastoquinone pool reduction . This inhibition affects the electron transport chain in photosynthesis, leading to the formation of inactive reaction centers . In biological systems, this compound activates toll-like receptor 4 (TLR4) on macrophages, leading to increased expression of inflammatory cytokines and chemokines .

類似化合物との比較

Cabraleadiol is unique among triterpenoids due to its specific biological activities and molecular structure. Similar compounds include ocotillone and odoratone, which are also isolated from Cabralea canjerana . These compounds share similar triterpenoid structures but differ in their specific biological activities and molecular targets . This compound’s unique ability to inhibit photosystem II and activate TLR4 distinguishes it from other triterpenoids .

Conclusion

This compound is a versatile triterpenoid compound with significant biological activities and scientific research applications. Its unique chemical properties and mechanisms of action make it a valuable compound for studying various biochemical processes and developing potential therapeutic agents.

生物活性

Cabraleadiol, a triterpene compound primarily isolated from the lichen Pyxine consocians and the plant Cabralea canjerana, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential applications based on recent research findings.

Overview of this compound

This compound is classified as a plant metabolite and is involved in various metabolic pathways. Its structure has been confirmed through techniques such as X-ray crystallography, which elucidates its atomic arrangement and confirms its identity as a tetracyclic triterpenoid.

Larvicidal Activity

This compound exhibits significant larvicidal activity against Aedes aegypti larvae. Studies indicate that it disrupts essential biological processes necessary for the growth and development of these larvae, potentially affecting their cellular metabolism and gene expression.

Photosynthesis Inhibition

Research has demonstrated that this compound can inhibit photosynthesis by affecting the light reactions in chloroplasts. It interferes with ATP synthesis and electron transport rates, acting as an inhibitor of Photosystem II (PS II). This effect was studied using polarographic techniques and fluorescence induction curves, revealing that this compound induces failures in the photochemical apparatus at the donor side of PS II .

Immune Modulation

This compound monoacetate has been shown to activate Toll-like receptor 4 (TLR4) on macrophages, leading to increased expression of inflammatory cytokines and chemokines. This interaction suggests its potential role in modulating immune responses, which may have therapeutic implications in inflammatory diseases .

This compound is involved in several significant biochemical pathways:

- Metabolic Pathways : It interacts with enzymes critical for triterpenoid biosynthesis, such as oxidosqualene cyclase, influencing overall metabolic pathways within plant systems.

- Cellular Effects : The compound affects various cellular processes, including cell signaling and gene expression modulation. Its impact on cellular metabolism suggests potential applications in agricultural biotechnology and pest control .

Case Studies

-

Inhibition of Photosynthesis :

- A study conducted at the Universidade Federal de São Carlos revealed that this compound inhibits ATP synthesis and electron transport rates in isolated spinach chloroplasts. The inhibition was quantified through polarographic measurements, demonstrating a significant decrease in photosynthetic efficiency at varying concentrations of this compound .

-

Larvicidal Effects :

- Laboratory tests indicated that this compound effectively killed second instar larvae of Aedes aegypti, with lower doses exhibiting significant activity without adverse effects on non-target organisms. This specificity highlights its potential use as a biopesticide.

- Anti-inflammatory Potential :

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| This compound | 35833-62-6 | Parent compound; exhibits larvicidal activity |

| This compound Monoacetate | 35833-62-6 | Activates TLR4; modulates immune response |

| Ocotillone | 22549-21-9 | Related triterpenoid with distinct bioactivity |

| Dammarenediol | Various | Common precursor in triterpenoid biosynthesis |

特性

IUPAC Name |

(3R,5R,8R,9R,10R,13R,14R,17S)-17-[(2S,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O3/c1-25(2)21-12-17-29(7)22(27(21,5)15-13-23(25)31)10-9-19-20(11-16-28(19,29)6)30(8)18-14-24(33-30)26(3,4)32/h19-24,31-32H,9-18H2,1-8H3/t19-,20+,21+,22-,23-,24+,27+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQBNSDSKUAGBOI-ZNYSIYOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]([C@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)O)C)C)[C@@]5(CC[C@H](O5)C(C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Cabraleadiol and where is it found?

A1: this compound is a dammarane-type triterpenoid primarily isolated from various plant sources, including the stem bark of Dysoxylum malabaricum Bedd. (Meliaceae) [], the roots of Dysoxylum densiflorum [], the bark of Amoora yunnanensis [], the lichen Pyxine consocians [], and the liverwort Blepharidophyllum densifolium [].

Q2: What is the molecular formula and weight of this compound?

A2: this compound possesses the molecular formula C30H52O3 and a molecular weight of 460.7 g/mol. []

Q3: How is the structure of this compound elucidated?

A3: The structure of this compound has been determined using a combination of spectroscopic techniques, including 1D and 2D NMR (COSY, HSQC, and HMBC) spectroscopy, NOE difference spectroscopy, and mass spectrometry. These methods, alongside comparisons with similar compounds, allow for a detailed structural characterization. [, , , , ] Notably, X-ray crystallography has confirmed the structure of this compound monoacetate. []

Q4: Has this compound shown any insecticidal activity?

A4: Yes, research suggests that this compound exhibits insecticidal activity against the fall armyworm Spodoptera frugiperda. In studies, this compound, along with other isolated compounds like 3-β-deacetylfi ssinolide and 7-deacetoxy-7-oxogedunin, demonstrated an ability to prolong the larval phase of the insect. []

Q5: How does this compound affect photosynthesis?

A5: Studies indicate that this compound acts as a Hill reaction inhibitor, affecting the light reaction of photosynthesis. It disrupts ATP synthesis and electron transport rates. Specifically, it appears to inhibit the photosystem II (PSII) by affecting the oxygen-evolving complex (OEC) and plastoquinone (PQ) pool reduction. []

Q6: What is the effect of this compound on Meloidogyne incognita?

A6: this compound, particularly when extracted from Cabralea canjerana, has shown significant inhibitory effects on the hatching of Meloidogyne incognita juveniles, a plant-parasitic nematode. This suggests potential nematicidal properties of the compound. []

Q7: Has this compound demonstrated any cytotoxic activity?

A7: While more research is needed, preliminary studies suggest that this compound may possess moderate cytotoxic activity against certain cancer cell lines. Further investigation is required to determine its potential in this area. [, ]

Q8: Are there any studies on the anti-cholinesterase activity of this compound?

A8: Yes, some studies suggest that this compound might have anti-cholinesterase activity, but the results are not conclusive. While it showed positive results in TLC bioautography with fast blue B salt, further testing using Ellman's method did not yield significant inhibitory concentrations (IC50 > 200 μg/ml). More research is needed to understand its potential in this area. []

Q9: What are the potential applications of this compound based on current research?

A9: The research suggests potential applications of this compound in various fields, including:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。